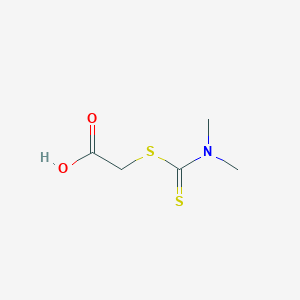

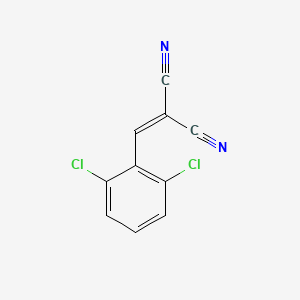

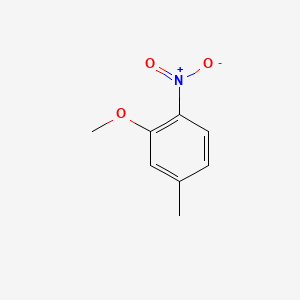

![molecular formula C10H10N2O2 B1347194 2-(8-メチルイミダゾ[1,2-a]ピリジン-2-イル)酢酸 CAS No. 59128-08-4](/img/structure/B1347194.png)

2-(8-メチルイミダゾ[1,2-a]ピリジン-2-イル)酢酸

説明

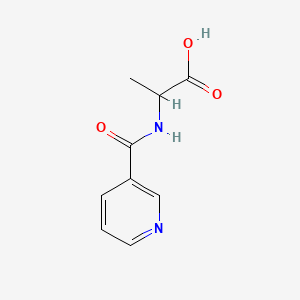

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is a chemical compound with the empirical formula C10H10N2O2 . It is a solid substance . This compound is part of a class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been the subject of considerable research. The most effective protocols for their synthesis have been developed in the past decade . These protocols are metal-free and aim to improve the ecological impact of the classical schemes . The synthesis process involves initial imine formation, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Molecular Structure Analysis

The molecular structure of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid can be represented by the SMILES stringO=C(O)CC1=CN2C(C(C)=CC=C2)=N1 . The InChI code for this compound is 1S/C10H10N2O2/c1-7-3-2-4-12-6-8(5-9(13)14)11-10(7)12/h2-4,6H,5H2,1H3,(H,13,14) . Physical and Chemical Properties Analysis

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is a solid substance . Its molecular weight is 190.2 .科学的研究の応用

抗菌用途

イミダゾ[1,2-a]ピリジン誘導体は、抗菌特性を含む幅広い生物学的活性を認められています。 それらは、さまざまな細菌感染症に対する使用が検討されています .

抗真菌用途

これらの化合物は、抗真菌剤としても有望であり、真菌感染症の潜在的な治療選択肢を提供しています .

抗ウイルス用途

研究によると、イミダゾ[1,2-a]ピリジン誘導体は、抗ウイルス療法で効果的である可能性があります .

抗炎症用途

その抗炎症特性により、炎症関連疾患の治療のための候補となっています .

がん治療

研究によると、これらの誘導体は、細胞プロセスに影響を与える能力により、がん治療プロトコルで使用できる可能性があります .

心臓血管疾患

これらの化合物は、心臓血管疾患の管理に使用できる可能性があり、治療的介入のための新しい道を開きます .

アルツハイマー病

イミダゾ[1,2-a]ピリジン誘導体は、アルツハイマー病の治療における使用が検討されており、疾患の進行または症状に影響を与える可能性があります .

結核治療

急性結核マウスモデルでは、特定のイミダゾ[1,2-a]ピリジンアナログが、細菌数の有意な減少を示し、結核治療薬としての可能性を示しています .

将来の方向性

The future directions in the research of imidazo[1,2-a]pyridines involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . There is also interest in exploring environmentally benign synthetic strategies .

作用機序

Target of Action

It is known that imidazo[1,2-a]pyridine derivatives, which include 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid, have a broad spectrum of biological activity .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to possess a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Imidazo[1,2-a]pyridine derivatives are known to have various biological effects, including antibacterial, antifungal, antiviral, and anti-inflammatory activities .

生化学分析

Biochemical Properties

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with γ-aminobutyric acid receptors, similar to the way zolpidem, a well-known hypnotic drug, functions . The interaction with γ-aminobutyric acid receptors suggests that 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid may have potential effects on the central nervous system, influencing neurotransmission and neuronal activity.

Cellular Effects

The effects of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid on various types of cells and cellular processes are of great interest. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with γ-aminobutyric acid receptors can modulate inhibitory neurotransmission, potentially affecting neuronal excitability and synaptic plasticity . Additionally, 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid may impact gene expression by altering the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to γ-aminobutyric acid receptors, leading to the inhibition of neurotransmitter release and a decrease in neuronal excitability . Additionally, 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid may inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing cellular metabolism and energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, allowing for prolonged studies on its biological activities

Dosage Effects in Animal Models

The effects of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of neurotransmission and improvement of cognitive functions . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Understanding the dosage-dependent effects of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is crucial for its potential therapeutic applications.

Metabolic Pathways

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . The effects of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid on these pathways can provide insights into its potential therapeutic and toxicological properties.

Transport and Distribution

The transport and distribution of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid within cells and tissues are critical for understanding its biological effects. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution across cellular membranes . Additionally, its localization and accumulation in different tissues can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Subcellular Localization

The subcellular localization of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-3-2-4-12-6-8(5-9(13)14)11-10(7)12/h2-4,6H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTZVTJSUDRKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966645 | |

| Record name | (8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59128-08-4, 5227-98-5 | |

| Record name | 59128-08-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B1347130.png)